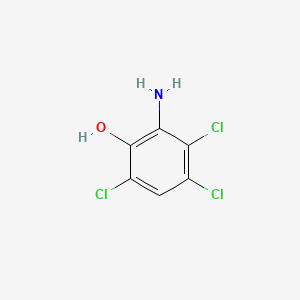

2-Amino-3,4,6-trichlorophenol

Description

Contextualization within Chlorophenol Chemistry and Derivatives

Chlorophenols are a class of organic compounds where one or more chlorine atoms are attached to a phenol (B47542) molecule. researchgate.net The number and position of these chlorine atoms significantly influence the chemical and physical properties of the resulting compound. researchgate.net Chlorophenols and their derivatives are utilized in the manufacturing of various products, including dyes, pesticides, and pharmaceuticals. researchgate.netresearchgate.netnih.gov They are known for their stability and resistance, which makes them effective as fungicides and bactericides. researchgate.nettaylorandfrancis.com

The synthesis of chlorophenols can occur through the chlorination of phenol. wikipedia.org The addition of an amino group to a trichlorophenol structure, as seen in 2-Amino-3,4,6-trichlorophenol, introduces further chemical reactivity. smolecule.com This amino group can act as a nucleophile, participating in various substitution reactions. smolecule.com

Significance as a Chemical Building Block and Environmental Analyte

The dual functionality of the amino and hydroxyl groups, combined with the chlorinated aromatic ring, makes this compound a valuable intermediate in organic synthesis. smolecule.combldpharm.com It serves as a precursor in the creation of more complex molecules, including pharmaceuticals and dyes. smolecule.com For instance, related trichlorophenols are used in the synthesis of sulfonamides, an important class of pharmaceuticals. ucl.ac.uk

From an environmental perspective, chlorophenols are recognized as significant pollutants. researchgate.netresearchgate.netnih.gov Their presence in the environment can stem from industrial waste, the use of pesticides, and the degradation of more complex chlorinated hydrocarbons. researchgate.netnih.gov Consequently, the detection and monitoring of chlorophenol derivatives like this compound are crucial for environmental assessment. ulisboa.pt Analytical methods such as gas chromatography and high-performance liquid chromatography coupled with mass spectrometry are employed for their determination in environmental samples like water. ulisboa.ptepa.gov

Overview of Research Trajectories

Current research on this compound and related compounds follows several key trajectories. One major area of investigation is their environmental fate and degradation. smolecule.comnih.govresearchgate.net Studies have explored the biodegradation of trichlorophenols by microorganisms, which can break down these persistent compounds into less harmful substances. nih.govresearchgate.netresearchgate.net For example, research has identified bacterial strains capable of degrading 2,4,6-trichlorophenol (B30397). nih.gov

Another significant research focus is on advanced analytical techniques for the sensitive and accurate detection of these compounds in various environmental matrices. ulisboa.ptepa.gov This includes the development of methods for sample extraction and analysis to monitor their levels in water and soil. ulisboa.ptcdc.gov Furthermore, ongoing research explores the synthesis and reactivity of these compounds to develop new applications and to better understand their chemical behavior. smolecule.comucl.ac.uk

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 6358-15-2 | chemicalbook.combiosynth.com |

| Molecular Formula | C₆H₄Cl₃NO | biosynth.comuni.lu |

| Molecular Weight | 212.5 g/mol | biosynth.com |

| Appearance | Solid | chemicalbook.com |

| SMILES | C1=C(C(=C(C(=C1Cl)Cl)N)O)Cl | biosynth.comuni.lu |

| InChI | InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4,6-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDKXJSYZGJGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979801 | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-3,4,6-trichlorophenol is a solid. (NTP, 1992) | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-15-2 | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,4,6-trichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4,6-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

257 to 261 °F (NTP, 1992) | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 2-Amino-3,4,6-trichlorophenol

The preparation of this compound is not a trivial synthetic task due to the need for precise control over the placement of four different substituents on the benzene (B151609) ring. The established synthetic routes typically involve multi-step processes that leverage the directing effects of the functional groups and the careful choice of reagents and reaction conditions.

A primary strategy for the synthesis of polychlorinated phenols involves the direct chlorination of phenol (B47542) or its derivatives. The hydroxyl group of phenol is a strongly activating ortho-, para-director, meaning it preferentially directs incoming electrophiles, such as chlorine, to the positions ortho (2 and 6) and para (4) to itself. The synthesis of 2,4,6-trichlorophenol (B30397) is a well-established process that involves the stepwise chlorination of phenol. google.com Initially, phenol is chlorinated to form a mixture of 2-chlorophenol and 4-chlorophenol. Further chlorination of these monochlorinated phenols leads to the formation of 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol, which are subsequently chlorinated to yield the final product, 2,4,6-trichlorophenol. google.com

To synthesize this compound, a similar strategic chlorination could be envisioned starting from a suitable aminophenolic precursor, such as 2-aminophenol (B121084). However, the amino group is also a strong activating group, which can lead to complex product mixtures and potential oxidation of the starting material under chlorinating conditions. The control of regioselectivity to achieve the 3,4,6-trichloro substitution pattern on a 2-aminophenol scaffold is a significant challenge.

An alternative synthetic approach involves the introduction of the amino group onto a pre-existing trichlorophenol skeleton. This would typically involve a nucleophilic aromatic substitution (SNAr) reaction, where an amine source replaces a suitable leaving group on the aromatic ring. However, for a molecule like 2,3,4,6-tetrachlorophenol, the chlorine atoms are generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. Given the electron-donating nature of the hydroxyl group, direct amination of a trichlorophenol to produce this compound is synthetically challenging and not a commonly reported route.

A more viable and widely employed strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro-substituted precursor. For the synthesis of this compound, this pathway would commence with the nitration of a suitable trichlorophenol to introduce a nitro group at the desired position, followed by its reduction to an amino group. The direct precursor for this reaction is 3,4,6-trichloro-2-nitrophenol. nih.gov

The reduction of the nitro group can be achieved using a variety of reducing agents. Classic methods include the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. chemicalbook.com Another effective method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel. A patent for the synthesis of 2-chloro-4-aminophenol describes a reduction step using hydrazine hydrate in the presence of a catalyst system comprising activated carbon and ferric trichloride hexahydrate. google.com This method could potentially be adapted for the reduction of 3,4,6-trichloro-2-nitrophenol.

Table 1: Comparison of Reductive Methods for Nitro to Amine Conversion

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Advantages | Disadvantages |

| Iron/HCl | None | Water/Ethanol | Reflux | Inexpensive, effective | Produces large amounts of iron sludge waste |

| Catalytic Hydrogenation (H2) | Pd/C, PtO2, Raney Ni | Methanol (B129727)/Ethanol | Room Temperature - 50 | High yield, clean reaction | Requires specialized high-pressure equipment |

| Hydrazine Hydrate | Activated Carbon/FeCl3·6H2O | Aqueous NaOH | 90 - 120 | Avoids high-pressure hydrogenation | Hydrazine is toxic and potentially explosive |

The regioselectivity of chlorination reactions on phenolic substrates can be significantly influenced by the use of catalysts. For the synthesis of 2,4,6-trichlorophenol from phenol, a Chinese patent discloses the use of mercaptoethylamine as a catalyst. google.com This catalyst is reported to have a "positioning action" that minimizes the formation of other trichlorophenol isomers like 2,3,6-trichlorophenol and 2,4,5-trichlorophenol, leading to a total yield of 2,4,6-trichlorophenol greater than 96%. google.com

Another patented process for the selective preparation of 2,4,6-trichlorophenol from various chlorophenol precursors utilizes a dual catalyst system consisting of an organic cation or an amine and an organic sulfide. google.com These catalytic systems are designed to enhance the selectivity of the chlorination process and reduce the formation of undesired by-products such as chlorocyclohexadienones. google.com While these examples pertain to the synthesis of 2,4,6-trichlorophenol, the principles of using directing catalysts could be applied to the positional selective synthesis of this compound, potentially by controlling the chlorination of a 2-aminophenol precursor. Furthermore, research on artificial heme-enzymes has shown catalytic activity in the oxidative dehalogenation of 2,4,6-trichlorophenol, indicating the potential for biocatalytic approaches in the functionalization of such molecules. rsc.org

Derivatization and Functionalization Reactions for Research Applications

Once this compound is synthesized, its utility can be expanded through derivatization and functionalization reactions. These reactions target the reactive amino and hydroxyl groups, allowing for the attachment of various molecular fragments and the modulation of the compound's physicochemical properties.

The hydroxyl group of this compound can undergo esterification to form ester derivatives. For instance, the synthesis of a methacrylate conjugate would introduce a polymerizable functional group onto the molecule. This can be achieved by reacting the phenolic hydroxyl group with methacryloyl chloride or methacrylic anhydride in the presence of a base to neutralize the HCl or methacrylic acid byproduct.

The amino group of this compound can also be a site for derivatization, for example, through acylation reactions. To selectively form the ester at the hydroxyl group, the more nucleophilic amino group might need to be protected beforehand. Alternatively, reaction conditions could be optimized to favor O-acylation over N-acylation. The resulting methacrylate ester of this compound could then be used as a monomer in polymerization reactions to create polymers with tailored properties for various research applications. The introduction of methacrylate groups onto hydroxyl functionalities is a known strategy, for example, in the modification of sodium alginate to produce methacrylated sodium alginate (SAMA) for hydrogel formation. mdpi.com

Formation of Sulfonamide Compounds via Trichlorophenyl Sulfonate Esters

The synthesis of sulfonamides, a crucial functional group in many pharmaceuticals, can be achieved using methodologies involving trichlorophenyl sulfonate esters. A notable method involves the use of 2,4,6-trichlorophenyl chlorosulfate (TCPC) as a key reagent. This process facilitates the preparation of various aryl and heteroaryl sulfonamides. acs.org

The reaction typically proceeds in a two-step, one-pot procedure. First, an organozinc reagent reacts with TCPC. In the case of more electron-rich nucleophiles like 2-pyridylzinc reagents, this reaction yields stable and isolable 2,4,6-trichlorophenyl (TCP) sulfonate esters. acs.org These TCP sulfonate esters are effective electrophiles that, while less reactive than sulfonyl chlorides, can react with a variety of primary and secondary amines under more vigorous conditions to form the desired N-alkyl and N-aryl sulfonamides in good yields. acs.org

For less electron-rich aryl- and heteroarylzinc reagents, the reaction with TCPC proceeds through a different pathway. The preferential displacement of the 2,4,6-trichlorophenoxide over chloride leads to the in situ formation of a sulfonyl chloride intermediate. acs.org This unstable intermediate is immediately trapped with an amine present in the reaction mixture to afford the final sulfonamide product. acs.orgekb.eg This method avoids the need to handle toxic and inconvenient reagents like chlorine gas or sulfuryl chloride, representing a significant advancement in sulfonamide synthesis. acs.org

Table 1: Synthesis of Sulfonamides via Trichlorophenyl Sulfonate Intermediates

| Reactant 1 | Reactant 2 | Intermediate | Product | Key Features |

|---|---|---|---|---|

| 2-Pyridylzinc reagent | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) | 2,4,6-Trichlorophenyl pyridine-2-sulfonate | N-substituted pyridine-2-sulfonamide | Stable, isolable sulfonate ester intermediate. acs.org |

| Aryl-/Heteroarylzinc reagent | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) | In situ generated sulfonyl chloride | N-substituted aryl/heteroaryl sulfonamide | One-pot procedure; avoids isolation of unstable sulfonyl chloride. acs.org |

N-Protection Strategies in Complex Organic Synthesis (e.g., Glycosyl Donors)

In multi-step organic synthesis, particularly in carbohydrate chemistry, the temporary masking of reactive functional groups is essential. The amino group is highly nucleophilic and requires protection to prevent unwanted side reactions during glycosylation. Various N-protecting groups are employed for 2-amino-2-deoxy sugar donors to ensure stereoselective formation of glycosidic bonds.

Chlorine-containing protecting groups are frequently utilized due to their stability and specific deprotection conditions. A prominent example is the 2,2,2-trichloroethoxycarbonyl (Troc) group. nih.govnih.gov N-Troc-protected glucosamine and galactosamine glycosyl donors have been shown to be effective in glycosylation reactions, often providing pure β-glycosides in yields slightly higher than their N-phthaloyl (Phth) protected counterparts. nih.gov A key advantage of the N-Troc group is its selective removal under reductive conditions using zinc, which leaves other protecting groups like N-Phth intact. nih.gov This orthogonality is crucial in the synthesis of complex oligosaccharides. nih.gov

Other strategies have been explored to control the stereochemical outcome of glycosylations. For instance, four different N-protecting groups—trifluoroacetyl (TFA), 2,2,2-trichloroethoxycarbonyl (Troc), phthaloyl (Phth), and tetrachlorophthaloyl (TCP)—were tested on 3,4,6-tri-O-acetyl-2-amino-2-deoxy-d-glucopyranosyl chloride donors in reactions with diosgenin. nih.gov The efficiency of these procedures allows for the synthesis of complex structures like diosgenyl 2-amino-2-deoxy-β-d-glucopyranoside. nih.gov The development of novel glycosyl donors and protecting group strategies remains a critical area of research to improve the synthesis of complex carbohydrates. researchgate.net

Exploration of Electrophilic and Nucleophilic Modification Chemistries

The chemical reactivity of this compound is dictated by the interplay of its functional groups, which impart both nucleophilic and electrophilic character. The amino (-NH2) and hydroxyl (-OH) groups are primarily nucleophilic, while the electron-deficient chlorinated benzene ring is susceptible to nucleophilic attack and can be modified to be electrophilic.

Nucleophilic Character:

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of attacking a wide range of electrophiles.

Similarly, the oxygen atom of the hydroxyl group can act as a nucleophile, particularly in its deprotonated phenoxide form.

Electrophilic Character:

The sulfur atom in sulfenic acids, which are initial products of thiol oxidation, is electrophilic and subject to attack by various nucleophiles. nih.gov By analogy, the aromatic ring of this compound, while activated by the -NH2 and -OH groups, is also heavily substituted with electron-withdrawing chlorine atoms. This electronic profile allows for potential electrophilic substitution reactions at the unsubstituted carbon position, as well as potential for the molecule to be transformed into electrophilic intermediates for subsequent reactions.

Cysteine sulfenic acids (Cys-SOH) provide a useful model for understanding this dual reactivity, as they possess both nucleophilic and electrophilic properties. nih.gov The development of chemical probes for such species often involves targeting either the nucleophilic or electrophilic nature of the molecule. For instance, dimedone-like probes act as carbon-based nucleophiles that react with the electrophilic sulfur of sulfenic acid. nih.gov Conversely, strategies can be envisioned where the nucleophilic amino group of this compound attacks an electrophilic partner. This dual reactivity makes it a versatile substrate for a wide array of chemical modifications.

Role as an Intermediate in Multi-Step Organic Synthesis

This compound and its close analogs are valuable intermediates in the synthesis of a variety of more complex chemical structures, from industrial chemicals to specialized polymers.

Precursor in the Synthesis of Higher Chlorinated Phenols

Chlorophenols are important industrial chemicals, and their synthesis often involves a stepwise chlorination process. Lower chlorinated phenols frequently serve as starting materials for the production of their more highly chlorinated counterparts. nih.govinchem.org For example, 2,4,6-trichlorophenol (2,4,6-TCP) is a known intermediate in the manufacturing of higher chlorinated phenols such as 2,3,4,6-tetrachlorophenol (2,3,4,6-TeCP) and pentachlorophenol (PCP). nih.gov The synthesis of 2,4,6-TCP itself can be achieved through the direct, selective chlorination of less substituted phenols like ortho-chlorophenol, para-chlorophenol, or 2,4-dichlorophenol using gaseous chlorine. google.com Given this established pathway, this compound could potentially be converted (e.g., via deamination) to a trichlorophenol intermediate, which could then undergo further chlorination to yield tetra- and pentachlorophenols.

Building Block in the Construction of Diverse Organic Molecules

The combination of multiple, distinct functional groups on a rigid aromatic scaffold makes this compound a valuable building block for diversity-oriented synthesis. mdpi.com Chlorophenols, in general, are used as intermediates in the production of a wide range of products including dyes, pesticides, pharmaceuticals, and biocides. afirm-group.comcdc.gov Specifically, 2,4,6-trichlorophenol is an intermediate in the synthesis of plant-protection products and colorants. google.com

The amino group provides a handle for building peptide-like structures or for introducing nitrogen-containing heterocycles. The hydroxyl group can be converted into an ether or ester, or used as a directing group in further aromatic substitutions. The chlorine atoms influence the reactivity of the ring and can also be substituted via nucleophilic aromatic substitution under certain conditions, further expanding the molecular diversity that can be achieved from this single starting material. This versatility allows chemists to construct a wide array of complex organic molecules from a common precursor. mdpi.com

Application as a Blocking Agent in Polymer Chemistry and Related Fields

In polyurethane chemistry, blocked isocyanates are used to create stable, one-component systems that cure only upon heating. The blocking agent temporarily reacts with the highly reactive isocyanate group (-NCO) to form a thermally reversible bond. Phenols are effective blocking agents for this purpose. researchgate.net

2,4,6-trichlorophenol (TCP) has been successfully employed as a blocking agent for polyaryl polyisocyanate (PAPI). researchgate.net The reaction between the phenolic hydroxyl group of TCP and the isocyanate group forms a urethane linkage, effectively "blocking" the isocyanate. researchgate.net The thermal stability of this linkage is influenced by the electronic properties of the blocking agent. The three strong electron-withdrawing chlorine atoms on the TCP molecule decrease the stability of the urethane bond, resulting in a lower deblocking temperature compared to unsubstituted phenol. researchgate.net For TCP-blocked PAPI, the deblocking process can start at temperatures as low as 75°C. researchgate.net This allows for curing at lower temperatures, which is advantageous in many industrial applications. The kinetics of this blocking reaction have been studied, showing it to be a second-order reaction whose rate can be significantly improved with the use of a catalyst like dibutyltin dilaurate (DBTDL). researchgate.net

Table 2: Deblocking Temperatures of Isocyanates Blocked with Phenolic Compounds

| Isocyanate | Blocking Agent | Catalyst | Deblocking Temperature (°C) | Application |

|---|---|---|---|---|

| Polyaryl polyisocyanate (PAPI) | 2,4,6-Trichlorophenol (TCP) | None / DBTDL | Starts at 75 researchgate.net | One-component polyurethane systems. researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR and ¹³C-NMR for Structural Confirmation and Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the covalent framework of 2-Amino-3,4,6-trichlorophenol.

In a typical ¹H-NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The single aromatic proton (H-5) would appear as a singlet in the aromatic region of the spectrum. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) would also produce signals, though their chemical shifts and appearance can be broad and variable depending on the solvent, concentration, and temperature, due to chemical exchange and hydrogen bonding.

The ¹³C-NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are expected for the aromatic carbons, as the substitution pattern makes them all chemically non-equivalent. The chemical shifts are heavily influenced by the attached substituents (-Cl, -OH, -NH₂). Carbons directly bonded to electronegative chlorine and oxygen atoms would be shifted significantly downfield.

Table 1: Expected NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.

| Spectrum Type | Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H-NMR | Aromatic-H (C5-H) | ~7.0-7.5 | Singlet |

| Amine-H (-NH₂) | ~3.5-5.0 | Broad singlet, exchangeable with D₂O | |

| Hydroxyl-H (-OH) | ~5.0-9.0 | Broad singlet, exchangeable with D₂O; shift is highly dependent on hydrogen bonding | |

| ¹³C-NMR | C1-OH | ~145-155 | Carbon bearing the hydroxyl group |

| C2-NH₂ | ~135-145 | Carbon bearing the amino group | |

| C3-Cl | ~115-125 | Carbon bearing a chlorine atom | |

| C4-Cl | ~120-130 | Carbon bearing a chlorine atom | |

| C5 | ~115-125 | Carbon bearing the sole hydrogen atom | |

| C6-Cl | ~125-135 | Carbon bearing a chlorine atom |

Solid-State Magic-Angle Spinning (MAS-NMR) for Hydrogen Bonding Analysis

While solution-state NMR provides averaged information, solid-state NMR, particularly using Magic-Angle Spinning (MAS), can reveal details about intermolecular interactions, such as hydrogen bonds, as they exist in the crystalline lattice. Studies on the parent compound, 2,4,6-trichlorophenol (B30397) (TCP), have demonstrated the power of ¹H-MAS-NMR in characterizing hydrogen bonds.

When TCP forms complexes with nitrogen bases, it creates a strong O-H···N hydrogen bond. The chemical shift of the bridging proton involved in this bond is highly sensitive to the bond's strength. Research has shown that the ¹H chemical shift increases as the strength of the hydrogen bond acceptor (the nitrogen base) increases, reaching a maximum value when the pKa values of the phenol (B47542) and the protonated base are closely matched. For instance, in a complex between 2,4,6-trichlorophenol and imidazole, the bridging proton exhibits a remarkable downfield chemical shift of 18.6 ppm, which is indicative of a very strong, low-barrier hydrogen bond where the proton is nearly centered between the oxygen and nitrogen atoms. This same methodology could be applied to analyze the intermolecular O-H···N or N-H···O hydrogen bonds in solid this compound.

Correlation of Chemical Shifts with Intramolecular Interactions

The chemical shifts observed in NMR spectra are directly correlated with the electronic environment of the nuclei, which is influenced by intramolecular interactions. In this compound, a significant intramolecular hydrogen bond is expected between the phenolic -OH group and the adjacent -NH₂ group at the C-2 position.

This interaction would cause the hydroxyl proton's signal to shift significantly downfield in the ¹H-NMR spectrum compared to a phenol without this interaction. The electron-withdrawing effects of the three chlorine atoms further influence the acidity of the phenol and the basicity of the amine, modulating the strength of this hydrogen bond. Low-temperature NMR studies on similar molecules, such as the Mannich base derivative [15N] 2-(N,N-diethylaminomethyl)-3,4,6-trichlorophenol, have been used to precisely study such intramolecular O—H···N hydrogen bonds, demonstrating how proton chemical shifts can elucidate the geometry and dynamics of these interactions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. An FTIR spectrum of this compound would provide clear evidence for its key structural features.

The spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations. The intramolecular hydrogen bonding between these groups would influence the shape and position of this band. Specific C-Cl stretching vibrations would be observed in the fingerprint region (typically 600-800 cm⁻¹). Aromatic C=C stretching peaks would appear around 1400-1600 cm⁻¹. Studies on the adsorption of 2,4,6-trichlorophenol have shown that the formation of intermolecular hydrogen bonds leads to a noticeable increase and shift in the hydroxyl group's characteristic peak around 3441 cm⁻¹, a principle that applies directly to analyzing the bonding environment of this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3200-3600 (Broad) | Position and width influenced by hydrogen bonding. |

| N-H Stretch | 3300-3500 | Often appears as two distinct peaks for a primary amine (-NH₂), may overlap with O-H stretch. |

| Aromatic C-H Stretch | 3000-3100 | Typically weak. |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands are characteristic of the aromatic ring. |

| C-O Stretch | 1200-1300 | Phenolic C-O bond. |

| C-N Stretch | 1250-1350 | Aromatic amine C-N bond. |

| C-Cl Stretch | 600-800 | Strong absorptions in the fingerprint region. |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers a unique "molecular fingerprint." For this compound (molecular weight approx. 212.46 g/mol ), high-resolution mass spectrometry would confirm its elemental composition.

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the three chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will thus exhibit a cluster of peaks for the molecular ion (M) at M, M+2, M+4, and M+6, with characteristic relative intensities, providing unambiguous evidence for the number of chlorine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify compounds in a mixture. This technique is widely applied in environmental analysis to detect chlorophenols. In a typical GC-MS analysis of chlorophenols, the compound is ionized and the mass spectrometer detects the molecular ion and its fragments. For the related 2,4,6-trichlorophenol, the target ions are often m/z 196 and 198. For this compound, the molecular ion would be expected at m/z 211 (for the most abundant isotopes).

Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from predictive models.

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₅Cl₃NO]⁺ | 211.94313 |

| [M+Na]⁺ | [C₆H₄Cl₃NONa]⁺ | 233.92507 |

| [M-H]⁻ | [C₆H₃Cl₃NO]⁻ | 209.92857 |

| [M]⁺ | [C₆H₄Cl₃NO]⁺• | 210.93530 |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the precise three-dimensional structure of a crystalline solid. This technique involves passing X-rays through a single, well-ordered crystal. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the exact spatial coordinates of each atom.

While a published crystal structure for this compound was not identified, the application of this technique to closely related compounds illustrates its definitive power. For example, the crystal structure of bis(2,4,6-trichlorophenyl) malonate was resolved, confirming a monoclinic lattice and providing precise measurements of bond lengths, bond angles, and the dihedral angle between the aromatic rings (67.8°).

An X-ray diffraction analysis of this compound would provide unequivocal data on:

The planarity of the benzene (B151609) ring.

Precise C-C, C-O, C-N, and C-Cl bond lengths and angles.

The exact geometry of the intramolecular hydrogen bond between the -OH and -NH₂ groups.

The intermolecular packing arrangement in the crystal, including any intermolecular hydrogen bonds and other non-covalent interactions.

This level of detail is unattainable by other techniques and represents the gold standard for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of conjugated systems such as aromatic compounds. In the case of this compound, UV-Vis spectroscopy provides insights into the electronic transitions between molecular orbitals, which are influenced by the electronic nature of the substituents on the phenol ring. The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital (typically a bonding π or a non-bonding n orbital) to a higher energy anti-bonding orbital (π*).

The electronic spectrum of this compound can be understood by comparing it to its parent molecules, phenol, 2-aminophenol (B121084), and 2,4,6-trichlorophenol. Phenol typically exhibits two main absorption bands in the UV region: a primary band (E2-band) around 210 nm and a secondary band (B-band) around 270 nm, both corresponding to π→π* transitions of the aromatic ring.

The introduction of an amino group, as in 2-aminophenol, generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom, which delocalizes into the π-system of the benzene ring. For instance, 2-aminophenol in methanol (B129727) exhibits absorption maxima around 234 nm and 286 nm. biosynth.com

Conversely, the presence of multiple electron-withdrawing chlorine atoms, as in 2,4,6-trichlorophenol, also leads to a bathochromic shift of the absorption bands compared to phenol. The undissociated form of 2,4,6-trichlorophenol shows an absorption maximum at 286 nm, which shifts to 311 nm for its anionic form. nih.gov This effect is attributed to the influence of the chlorine atoms on the energy levels of the molecular orbitals.

For this compound, a combination of these effects is expected. The presence of both the powerful electron-donating amino group and the electron-withdrawing chloro groups, along with the hydroxyl group, will result in a complex interplay of electronic effects. The lone pairs on the oxygen and nitrogen atoms, as well as the chlorine atoms, can participate in n→π* transitions, which are typically weaker and may be observed as shoulders on the main π→π* absorption bands.

The position of the absorption maxima for this compound is also sensitive to the solvent polarity. In polar solvents, hydrogen bonding can occur with the amino and hydroxyl groups, which can affect the energy of the n and π* orbitals, often leading to shifts in the absorption bands. For example, a shift to a shorter wavelength (hypsochromic or blue shift) for n→π* transitions and a shift to a longer wavelength (bathochromic or red shift) for π→π* transitions are commonly observed with increasing solvent polarity.

Detailed Research Findings

While specific, high-resolution UV-Vis spectral data for this compound is not extensively documented in publicly available literature, its spectral characteristics can be inferred from related, well-studied compounds. The electronic transitions are dominated by the substituted benzene chromophore. The primary π→π* transitions are expected to be significantly red-shifted compared to benzene due to the strong auxochromic effects of the -OH and -NH2 groups, further modified by the three chlorine substituents.

Data Table of Comparative UV-Vis Absorption Maxima

To illustrate the expected spectral properties of this compound, the following table presents the UV-Vis absorption maxima (λmax) for related phenolic compounds in a common solvent, providing a basis for estimating the absorption characteristics of the target molecule.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Phenol | Water | 210 | 270 | General Textbook Data |

| 2-Aminophenol | Methanol | 234 | 286 | biosynth.com |

| p-Aminophenol | Water | 229 | 294 | nih.gov |

| 2,4,6-Trichlorophenol | - | - | 286 (undissociated) | nih.gov |

| 2,4,6-Trichlorophenol | - | - | 311 (anion) | nih.gov |

| This compound | Methanol/Ethanol | ~240-250 (Estimated) | ~290-310 (Estimated) | Inferred |

Note: The values for this compound are estimated based on the additive effects of the substituents observed in the parent compounds.

The estimation for this compound suggests that the primary absorption bands will likely appear at longer wavelengths than those of 2-aminophenol, influenced by the additional chloro-substituents. The exact positions would require experimental verification.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). Studies on related chlorophenols and amino-substituted aromatic compounds frequently utilize DFT to understand their spectroscopic properties and reactivity. mdpi.comresearchgate.netresearchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311+G** basis set have been successfully applied to simulate chemical shifts in hydrogen-bonded complexes of 2,4,6-trichlorophenol (B30397), a structurally similar compound. mdpi.com Such studies provide a framework for how DFT can be applied to 2-Amino-3,4,6-trichlorophenol to predict its infrared, Raman, and NMR spectra. researchgate.netresearchgate.net

The choice of functional and basis set is critical for the accuracy of DFT calculations. The table below presents common combinations used in the study of substituted phenols.

| Functional | Basis Set | Common Applications |

| B3LYP | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies, NMR Shifts |

| CAM-B3LYP | 6-311G+dp | pKa Prediction, Electronic Excitations |

| M06-2X | 6-311++G(d,p) | Thermochemistry, Non-covalent Interactions |

| ωB97X-D | def2-TZVP | Broad Applicability, Includes Dispersion Correction |

This table is generated based on common practices in computational chemistry for phenolic compounds. mdpi.commdpi.com

For calculations demanding high accuracy in energies, such as reaction barrier heights or precise bond dissociation energies, high-level coupled-cluster methods are the gold standard. The CCSD(T) method, which stands for Coupled-Cluster with Singles, Doubles, and perturbative Triples, is renowned for its ability to provide benchmark-quality energetic data. While computationally expensive, these methods are invaluable for calibrating less costly methods like DFT. For a molecule like this compound, CCSD(T) could be used to accurately determine its heat of formation or the energetics of its decomposition pathways. researchgate.net Although specific CCSD(T) studies on this exact molecule are not prevalent in public literature, this approach is a key tool for achieving high energetic accuracy in theoretical studies of chlorophenols. researchgate.net

Quantum chemical calculations can be used to derive partial atomic charges, which in turn can be correlated with important physicochemical parameters like the acid dissociation constant (pKa). acs.org The pKa value is crucial as it determines the ionization state of the phenol (B47542) at a given pH. Quantitative Structure-Property Relationship (QSPR) models are often developed by correlating calculated atomic charges on the phenolic oxygen and hydrogen atoms with experimental pKa values for a series of related phenols. acs.org

Various computational strategies and models are evaluated to predict the pKa values of substituted phenols using these partial atomic charges. acs.org Methods can range from semi-empirical (like PM6) to ab initio (Hartree-Fock) and DFT (B3LYP). acs.orgresearchgate.net Research has shown that even for complex substituted phenols, DFT calculations, particularly when including explicit water molecules in the model, can lead to accurate pKa predictions with mean absolute errors as low as 0.3 pKa units. mdpi.com

Table of Computational Approaches for pKa Prediction of Phenols

| Method Level | Population Analysis | Basis Set | Typical Accuracy (R²) |

|---|---|---|---|

| MP2 | Mulliken, NPA, Löwdin | 6-31G* | > 0.95 |

| HF | Mulliken, NPA, Löwdin | 6-31G* | > 0.95 |

| B3LYP | Mulliken, NPA, Löwdin | 6-31G* | > 0.95 |

| CAM-B3LYP | (Direct Approach) | 6-311G+dp | MAE ≈ 0.3-0.4 |

This table is synthesized from findings in studies on substituted phenols. mdpi.comacs.org

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules, including their conformational flexibility and reaction mechanisms.

This compound has rotational freedom around the C-O and C-N bonds. Conformational analysis is used to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. This involves systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface (PES). The global minimum on the PES corresponds to the most stable conformer. For ortho-substituted phenols, intramolecular hydrogen bonding between the hydroxyl group and an adjacent substituent can significantly influence the conformational preference. In this compound, potential hydrogen bonds could exist between the hydroxyl proton and the amino group's lone pair or between an amino proton and the hydroxyl oxygen. Computational studies on similar ortho-substituted phenols have shown that the syn conformation, where the hydroxyl hydrogen points towards the substituent, is often the most stable. researchgate.net

Computational methods are critical for mapping out potential reaction pathways, such as degradation or metabolic transformation. nih.gov For this compound, this could involve studying its oxidation or dechlorination reactions. Researchers can model the step-by-step transformation from reactant to product, identifying all intermediates and, crucially, the transition states that connect them. researchgate.net

The characterization of a transition state involves locating the first-order saddle point on the potential energy surface that corresponds to the highest energy point along the reaction coordinate. This is confirmed by a vibrational frequency analysis, where a true transition state has exactly one imaginary frequency. The energy of this transition state determines the activation energy and thus the rate of the reaction. Studies on the degradation of the parent compound, 2,4,6-trichlorophenol, have proposed pathways involving initial oxidation to a quinone, followed by further transformations. nih.govresearchgate.net Similar mechanistic investigations could be applied to this compound to predict its environmental fate and metabolic products.

Simulations of Adsorption Mechanisms on Environmental and Engineered Surfaces

Computational simulations are pivotal in elucidating the adsorption mechanisms of organic pollutants on various surfaces, providing molecular-level insights that are often inaccessible through experimental methods alone. While specific simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, a significant body of research exists for the structurally related compound, 2,4,6-trichlorophenol (TCP). These studies offer a robust framework for understanding how chlorophenols interact with both natural and man-made materials, and the principles derived are largely applicable for predicting the behavior of this compound.

Simulations for TCP adsorption have explored a variety of surfaces, ranging from environmental materials like clay minerals to engineered surfaces such as activated carbons and polymer composites. The primary mechanisms frequently identified through these simulations include hydrogen bonding, π-π interactions, and electrostatic interactions. fafu.edu.cn

For instance, studies on the adsorption of TCP onto graphene oxide (GO) based materials highlight the importance of both hydrogen bonds and π-π stacking interactions. acs.orgnih.gov The hydroxyl and carboxyl functional groups on the GO surface can act as hydrogen bond donors or acceptors, interacting with the hydroxyl group of the phenol. acs.org Simultaneously, the aromatic rings of both the graphene sheet and the TCP molecule facilitate strong π-π interactions. acs.org

On modified clay surfaces, such as organo-montmorillonites, the adsorption mechanism is heavily influenced by the nature of the organic surfactant used for modification. researchgate.net The alkyl chains of the surfactants create a hydrophobic environment that enhances the partitioning of non-polar organic molecules like TCP from the aqueous phase. researchgate.net

Simulations involving activated carbon have shown that its high porosity and large surface area are key to its effectiveness as an adsorbent. ncsu.edu The adsorption on activated carbon is often governed by a combination of factors, including hydrophobic interactions and the potential for electron donor-acceptor complexes between the phenol ring and the carbon surface. fafu.edu.cn Kinetic modeling in these studies frequently indicates that the adsorption process follows a pseudo-second-order model, suggesting that chemisorption may play a significant role. ncsu.edu The Freundlich isotherm model also often provides a good fit, indicating heterogeneous surface energies. acs.orgncsu.edu

Thermodynamic parameters derived from simulations, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have consistently shown the adsorption of TCP to be a spontaneous and often endothermic process, implying that higher temperatures can favor removal. acs.orgnih.govnih.gov

The insights gained from these simulations on 2,4,6-trichlorophenol are critical for designing and optimizing materials for the remediation of water contaminated with chlorinated phenolic compounds, including this compound.

Table 1: Summary of Simulated Adsorption Studies on 2,4,6-Trichlorophenol (TCP)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are essential for predicting the behavior of new or untested chemicals, thereby reducing the need for extensive experimental testing. For classes of compounds like phenols and their chlorinated derivatives, QSAR/QSPR studies are widely used to predict properties such as toxicity, acidity (pKa), and environmental fate. imist.maum.si

The development of a robust QSAR/QSPR model begins with the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. Descriptors can be broadly categorized into several classes:

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for understanding its partitioning behavior in biological and environmental systems. The octanol-water partition coefficient (log Kow or logP) is the most common descriptor in this class. europa.eu

Electronic Descriptors: These describe the electronic properties of a molecule, such as its ability to participate in electrostatic interactions, form hydrogen bonds, or undergo chemical reactions. Examples include partial atomic charges, dipole moment, and the energies of frontier molecular orbitals like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). acs.orgimist.ma For phenols, descriptors related to the charge on the phenolic oxygen are particularly important for predicting properties like pKa. acs.org

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. They include parameters like molecular weight, molecular volume, surface area, and various topological indices that describe molecular branching and shape. researchgate.net

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these provide a more detailed description of the electronic structure. They can include various energy values, charge distributions, and reactivity indices. imist.ma

Once a set of descriptors is calculated for a series of compounds, statistical methods are employed to build a mathematical model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are commonly used to establish the relationship between the descriptors and the property of interest. imist.manih.gov

For substituted phenols, QSAR models have been successfully developed to predict their toxicity towards various organisms. imist.maresearchgate.net For example, the toxicity of phenols to the algae Chlorella vulgaris has been modeled using quantum chemical descriptors. imist.ma Similarly, QSPR models have been effectively used to predict the acid dissociation constant (pKa) of phenols in different solvents, a critical parameter influencing their environmental behavior and biological activity. acs.orgum.si These models often reveal that electronic descriptors, particularly those related to the phenolic hydroxyl group, are highly influential. acs.orgum.si

The ultimate goal of QSAR/QSPR modeling is to create a predictive tool that is not only statistically robust but also mechanistically interpretable. researchgate.net A well-validated model can be used to estimate the properties and potential hazards of compounds like this compound, guiding further research and risk assessment efforts.

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies of Phenolic Compounds

Reactivity Profiles and Mechanistic Investigations

Intrinsic Reaction Patterns of Amino-Chlorophenols

The reactivity of 2-Amino-3,4,6-trichlorophenol is governed by the interplay of its three distinct functional components: the amino group (-NH2), the hydroxyl group (-OH), and the chlorine atoms (-Cl) attached to the phenolic ring. The electronic properties of these substituents dictate the molecule's behavior in chemical reactions. The amino and hydroxyl groups are electron-donating, activating the ring towards electrophilic substitution, while the chlorine atoms are electron-withdrawing through induction but electron-donating via resonance. This complex electronic environment influences both the nucleophilicity of the functional groups and the susceptibility of the aromatic ring to oxidative or reductive processes.

The amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a primary site for nucleophilic reactions. A nucleophile is a chemical species that donates an electron pair to form a chemical bond. The availability and reactivity of this lone pair allow the amino group to attack electron-deficient centers in other molecules.

The nucleophilicity of the amino group is highly dependent on the pH of the surrounding medium.

In neutral or basic conditions: The amino group exists in its free form (-NH2), where the lone pair is readily available, exhibiting significant nucleophilic character. It can participate in reactions such as acylation with acyl chlorides or acid anhydrides.

In acidic conditions: The amino group can be protonated to form an ammonium (B1175870) ion (-NH3+). This protonation neutralizes the lone pair, drastically reducing its nucleophilicity and rendering the group unable to act as a nucleophile.

The reactivity can be tuned by controlling the pH. For instance, in a reaction involving both the amino and hydroxyl groups, selectively reacting the more nucleophilic amino group can often be achieved under neutral conditions. Conversely, protecting the amino group by protonation in an acidic solution can allow reactions to occur preferentially at the hydroxyl group.

The phenolic ring of this compound is susceptible to both oxidation and reduction, leading to a variety of transformation products.

Oxidative Pathways: Oxidation of chlorophenols often proceeds via the formation of a phenoxy radical. This process involves the transfer of an electron from the phenol (B47542) to an oxidizing agent, generating a radical species. This mechanism is central to its degradation by various chemical and enzymatic oxidants.

Key oxidative transformation mechanisms include:

Phenoxy Radical Formation: An initial one-electron oxidation of the phenolic hydroxyl group generates a highly reactive phenoxy radical.

Oxidative Coupling: These phenoxy radicals can then couple with each other to form dimeric or trimeric products. This polymerization is a common pathway in the oxidation of phenols.

Hydroxylation and Quinone Formation: The aromatic ring can be hydroxylated, and further oxidation can lead to the formation of chlorinated benzoquinones. For example, the oxidation of some chlorophenols with potassium nitrosodisulfonate has been shown to yield corresponding benzoquinones. pku.edu.cn

Studies on various chlorophenols with oxidizing agents like manganese dioxide (MnO2) have shown that the reaction rates are influenced by the position of chlorine atoms on the ring structure. researchgate.net The process typically begins with the formation of a surface complex between the phenol and the oxidant, followed by electron transfer to generate the phenoxy radical. researchgate.netacs.org

Reductive Pathways: Reductive transformations of chlorophenols primarily involve dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can be a key step in the detoxification of chlorinated aromatic compounds. For instance, the reaction of 2,4-dichlorophenol (B122985) with potassium nitrosodisulfonate under certain conditions can lead to its selective reduction to 4-chlorophenol. pku.edu.cn This indicates that depending on the reactant and conditions, both oxidative and reductive pathways are possible.

Mechanistic Studies of Chemical Degradation Processes

The degradation of this compound in environmental systems is often driven by advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals and ozone to break down the resilient aromatic structure.

Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents that play a crucial role in the chemical degradation of persistent organic pollutants. They are typically generated in situ through methods like the Fenton reaction (Fe²⁺ + H₂O₂) or UV/H₂O₂ systems. nih.govnih.gov

The degradation process initiated by hydroxyl radicals involves several key steps:

Electrophilic Attack: The hydroxyl radical, being a strong electrophile, attacks the electron-rich aromatic ring of the amin-chlorophenol. This addition forms a hydroxycyclohexadienyl radical intermediate.

Hydroxylation and Dechlorination: The intermediate can undergo further reactions, leading to the hydroxylation of the ring or the displacement of chlorine atoms (dechlorination).

Ring Opening: The subsequent attack by additional hydroxyl radicals or other oxidants on the hydroxylated intermediates leads to the cleavage of the aromatic ring. This ring-opening is a critical step in the mineralization of the compound. Studies on the degradation of related compounds like tetrachlorobenzoquinone (TCBQ) with H₂O₂ have identified ring-opening products such as dichloromaleic acid, chloromalonic acid, and oxalic acid, demonstrating that this pathway is significant. nih.gov The breakdown of the aromatic structure results in the formation of smaller, more biodegradable aliphatic compounds, such as short-chain carboxylic acids.

Ozonation is an effective AOP for degrading chlorophenols in water. The degradation of this compound by ozone can proceed through two parallel pathways: direct reaction with molecular ozone (O₃) and indirect reaction with hydroxyl radicals (•OH) formed from the decomposition of ozone in water. hep.com.cn

Direct Ozonation Pathway: Molecular ozone can act as an electrophile, directly attacking the activated positions on the aromatic ring.

Initial Attack: Ozone attacks the phenolic ring, leading to the formation of hydroxylated intermediates and the cleavage of the ring.

Formation of Intermediates: For related compounds like 2,4,6-trichlorophenol (B30397), the direct ozone reaction can lead to the formation of chlorinated quinones. hep.com.cn

Further Oxidation: These intermediates are subsequently oxidized, breaking the ring structure to form smaller organic acids.

Indirect Radical Pathway: In aqueous solutions, particularly at neutral or alkaline pH, ozone decomposes to form highly reactive hydroxyl radicals.

•OH Generation: The reaction of ozone with hydroxide (B78521) ions or hydrogen peroxide (which can be a byproduct of ozonation) generates •OH radicals. hep.com.cn

Radical Attack: These radicals then attack the this compound molecule in a manner similar to that described in the section above, leading to hydroxylation, dechlorination, and ring cleavage.

Mineralization: Both pathways ultimately lead to the breakdown of the aromatic structure into smaller, less harmful compounds. Studies on the ozonation of 2,4,6-trichlorophenol have identified final products such as formic acid and oxalic acid, along with the release of chloride ions into the solution. hep.com.cnresearchgate.net

The relative contribution of the direct and indirect pathways depends significantly on the water chemistry, especially the pH and the presence of radical scavengers.

| Degradation Process | Primary Reactive Species | Key Mechanistic Steps | Typical Intermediates/Products |

|---|---|---|---|

| Hydroxyl Radical Oxidation | Hydroxyl Radical (•OH) | Electrophilic addition, Hydroxylation, Dechlorination, Aromatic ring opening | Hydroxycyclohexadienyl radicals, Dichloromaleic acid, Oxalic acid |

| Ozonation | Molecular Ozone (O₃), Hydroxyl Radical (•OH) | Electrophilic attack, Formation of chlorinated quinones, Ring cleavage | Chlorinated quinones, Formic acid, Oxalic acid, Chloride ions |

Intermolecular Interactions and Complex Formation

The functional groups of this compound—the hydroxyl and amino groups—are capable of forming intermolecular hydrogen bonds. These non-covalent interactions are crucial in determining the compound's physical properties and its interactions with other molecules in solution or in a crystal lattice.

Hydrogen Bond Donor and Acceptor:

The hydroxyl (-OH) group can act as a hydrogen bond donor through its hydrogen atom and as a hydrogen bond acceptor through the lone pairs on its oxygen atom.

Similarly, the amino (-NH₂) group can donate its hydrogen atoms and accept a hydrogen bond via the lone pair on the nitrogen atom.

The strength of these hydrogen bonds is influenced by the electronic effects of the other substituents on the ring. The three electron-withdrawing chlorine atoms increase the acidity of the phenolic proton, making the hydroxyl group a stronger hydrogen bond donor. Conversely, the electron-donating nature of the amino group can enhance the hydrogen bond accepting capability of the aromatic system.

These hydrogen bonding capabilities allow this compound to form complexes with polar solvents like water or with other molecules that have hydrogen bond donor or acceptor sites. nih.gov The specific geometry and strength of these interactions depend on factors such as steric hindrance from the ortho-substituents. In substituted phenols, ortho substituents can cause distortions that affect the planarity and orientation of the hydrogen bonds. rsc.org Computational studies on substituted phenols show that the interaction energies of hydrogen-bonded complexes can vary significantly depending on the nature of the substituent. nih.gov This ability to form molecular complexes influences the compound's solubility, crystal structure, and interactions within biological systems.

Studies of Enzyme-Substrate Interactions

Information on the specific interactions between this compound and enzymes is not available in the reviewed literature.

Complexation with Biomolecules (e.g., Heme Proteins)

Information on the complexation of this compound with heme proteins or other biomolecules is not available in the reviewed literature.

Environmental Fate, Transformation, and Remediation Strategies

Biodegradation Pathways and Associated Microbial Communities

Aerobic Degradation Mechanisms (e.g., Chlorocatechol Pathway)

Specific aerobic degradation mechanisms for 2-Amino-3,4,6-trichlorophenol have not been documented in the reviewed scientific literature. For comparison, the aerobic degradation of 2,4,6-TCP is known to proceed through pathways involving hydroxylases that convert it to intermediates like 2,6-dichlorohydroquinone, which are then subject to ring cleavage. frontiersin.org Whether a similar pathway is relevant for the aminated compound remains to be investigated.

Anaerobic Transformation and Dechlorination Processes

There is a lack of specific information regarding the anaerobic transformation and dechlorination processes of this compound. In the case of 2,4,6-TCP, anaerobic degradation often involves reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring, leading to less chlorinated and more biodegradable intermediates. frontiersin.org The influence of the amino group on such processes for this compound is currently unknown.

Identification and Role of Key Microorganisms and Enzymes (e.g., Fungi, Bacteria, Peroxidases, O-methyltransferases)

Specific microorganisms or enzymes that play a key role in the degradation of this compound have not been identified in the available literature. For other chlorophenols, a variety of bacteria and fungi have been shown to be capable of their degradation through the action of enzymes such as peroxidases and monooxygenases. nih.gov

Microbial O-methylation to Chloroanisoles

The process of microbial O-methylation, which transforms chlorophenols into the corresponding more volatile and odorous chloroanisoles, is a known biotransformation pathway for compounds like 2,4,6-TCP. nih.gov This process is mediated by enzymes such as chlorophenol O-methyltransferases found in various microorganisms, including bacteria and fungi. nih.gov However, there is no specific research available to confirm if this compound undergoes a similar microbial O-methylation.

Abiotic Environmental Transformation Processes

Information on the abiotic transformation of this compound is limited.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

While Advanced Oxidation Processes (AOPs) are a recognized technology for the remediation of recalcitrant organic pollutants, including chlorophenols, specific studies on their application to this compound are not present in the reviewed literature. AOPs, such as those involving Fenton's reagent (Fe²⁺/H₂O₂) or UV/H₂O₂, generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. researchgate.net Research on 2,4,6-TCP has demonstrated the effectiveness of various AOPs in its degradation. researchgate.netnih.gov The efficiency of these processes for this compound would require dedicated experimental investigation.

Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound corresponding to the detailed article outline provided. The performed searches yielded extensive information on a related but chemically distinct compound, 2,4,6-trichlorophenol (B30397) (TCP) .

The user's request specified a strict focus on "this compound" and adherence to a precise outline covering its environmental fate, transformation, and remediation. This includes:

Photocatalytic Decomposition Mechanisms

Adsorption and Sorption Dynamics in Natural and Engineered Systems

Sorption Characteristics on Soil Components and Sediments

Adsorption on Novel Adsorbent Materials

Adsorption Kinetics and Thermodynamic Parameters

Environmental Persistence and Transport Mechanisms

The structural difference between the requested compound and the widely studied 2,4,6-trichlorophenol is the presence of an amino group (-NH2). This functional group fundamentally alters the molecule's chemical and physical properties, including its polarity, reactivity, and potential for hydrogen bonding. Consequently, its environmental behavior—from decomposition pathways to sorption affinity on various materials—would be markedly different from that of 2,4,6-trichlorophenol.

Given the explicit instruction to focus solely on this compound and not to introduce information outside the specified scope, presenting data for 2,4,6-trichlorophenol would be scientifically inaccurate and would not fulfill the request. An authoritative and scientifically accurate article as requested cannot be constructed without specific studies on this compound.

Therefore, the generation of the article is not possible at this time. Further scientific investigation into the environmental fate and remediation of this compound is required before a detailed and accurate summary can be produced.

Advanced Analytical Methodologies for Environmental and Synthetic Monitoring

Gas Chromatography-Based Methods

Gas chromatography (GC) is a cornerstone for the analysis of semi-volatile organic compounds like chlorophenols. Its high resolution and sensitivity, especially when coupled with mass spectrometry (MS), make it a powerful tool. However, the direct analysis of polar compounds such as 2-Amino-3,4,6-trichlorophenol can be challenging due to their low volatility and potential for peak tailing.

Gas chromatography with a Flame Ionization Detector (GC/FID) can be used for the direct analysis of underivatized phenolic compounds. settek.comepa.gov This approach offers a straightforward method for quantification, particularly at higher concentrations. The sample, after appropriate extraction and solvent exchange, is injected directly into the GC system. settek.com The FID provides a robust and linear response for carbon-containing compounds. While this method is simpler as it does not require a derivatization step, its sensitivity and selectivity can be limited compared to other detectors, and the polar nature of the amino and hydroxyl groups on this compound can lead to poor chromatographic peak shapes on common non-polar columns.

To overcome the limitations of direct GC analysis, derivatization is a common strategy. This process involves chemically modifying the analyte to create a less polar and more volatile derivative, which improves its chromatographic behavior and, in many cases, enhances detection sensitivity. nih.govnih.gov For this compound, both the hydroxyl and amino groups are active sites for derivatization.

Acetic Anhydride: Acetylation with acetic anhydride is a widely used technique for derivatizing phenols and amines. nih.govsemanticscholar.org In an alkaline aqueous solution, chlorophenols react with acetic anhydride to produce stable acetate esters. s4science.at These esters are less polar and have a higher vapor pressure than the parent phenols, making them more suitable for GC analysis. s4science.at This reaction would convert the hydroxyl group of this compound into an acetate ester and the amino group into an acetamide, significantly improving its volatility and chromatographic performance.

Pentafluorobenzyl Bromide (PFBBr): PFBBr is a versatile derivatizing agent that reacts with nucleophiles like phenoxides and amines to form pentafluorobenzyl ethers and amines, respectively. settek.comepa.govnih.gov These derivatives are highly responsive to Electron Capture Detectors (ECD) and can be analyzed with high sensitivity using GC-MS in negative-ion chemical ionization (NICI) mode. nih.govresearchgate.net The formation of PFB derivatives significantly enhances the method's sensitivity, allowing for trace-level detection. researchgate.net The reaction improves chromatographic performance and allows for the detection of analytes at femtogram levels. researchgate.net

| Derivatization Agent | Target Functional Groups | Advantages | Typical Detection Method |

|---|---|---|---|

| Acetic Anhydride | Hydroxyl, Primary & Secondary Amines | Forms stable, volatile esters and amides; improves peak shape. nih.govs4science.at | GC/MS (EI mode) |

| Pentafluorobenzyl Bromide (PFBBr) | Hydroxyl, Amines, Carboxyls | Creates derivatives with high electron affinity, enabling ultra-trace detection. nih.govresearchgate.net | GC/ECD, GC/MS (NICI mode) settek.comnih.gov |

Headspace (HS) sampling is an automated technique that analyzes volatile compounds in the vapor phase above a sample, minimizing matrix effects and complex sample cleanup. s4science.at For semi-volatile compounds like this compound, HS-GC/MS can be employed following an in-situ derivatization step. s4science.at